Velpatasvir is classified as a direct-acting antiviral agent. It was developed by Gilead Sciences and is marketed under various brand names, including Vosevi, which combines velpatasvir with sofosbuvir and voxilaprevir. The compound has been approved for use in many countries due to its effectiveness in treating hepatitis C, particularly in patients who have previously failed treatment with other therapies.
The synthesis of velpatasvir involves multiple steps, employing various chemical reactions to construct its complex molecular framework. According to available patents, several synthetic routes have been developed:
For instance, one synthetic route utilizes palladium catalysts for coupling reactions, enhancing efficiency while minimizing by-products .
The yield of velpatasvir can vary based on the specific synthetic route employed. Typical yields reported range from 70% to over 80%, depending on the purification methods used post-synthesis, which often include recrystallization and chromatography techniques .
The molecular formula of velpatasvir is with a molecular weight of approximately 394.41 g/mol. The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity.
The three-dimensional structure allows for optimal interaction with the hepatitis C virus non-structural protein 5A, facilitating its inhibitory action.
Velpatasvir undergoes various chemical reactions during its synthesis:
Velpatasvir functions by targeting the hepatitis C virus non-structural protein 5A, which is essential for viral replication and assembly. By inhibiting this protein, velpatasvir disrupts the viral lifecycle:
Clinical studies have demonstrated that velpatasvir effectively reduces viral load in patients with hepatitis C, contributing to sustained virological response rates .
These properties are critical for ensuring effective formulation in combination therapies against hepatitis C .
Velpatasvir's primary application lies in the treatment of chronic hepatitis C infection. It is used both as a monotherapy and in combination with other antiviral agents such as sofosbuvir and voxilaprevir. The combination therapies are particularly effective against multiple genotypes of hepatitis C virus, providing a robust option for patients who have not responded to previous treatments.
In addition to its therapeutic applications, ongoing research explores potential uses of velpatasvir in combination with other drugs for treating co-infections or different viral infections due to its mechanism of action targeting viral proteins .
Molecular Architecture
Velpatasvir features a complex bis-naphthyl-imidazole core with chiral centers at the pyrrolidine and valine carbamate moieties (molecular weight: 883.019 g/mol). Key structural components include:
Table 1: Key Chemical Properties of Velpatasvir
Property | Value |
---|---|
Empirical Formula | C~49~H~54~N~8~O~8~ |
Molecular Weight | 883.019 g/mol |
Protein Binding | >99.5% |
Metabolic Pathways | CYP2B6, CYP2C8, CYP3A4 |
Elimination Half-life | 15 hours |
Primary Excretion Route | Feces (94%; 77% as parent drug) |
Mechanism of Antiviral Activity
Velpatasvir inhibits HCV replication through high-affinity binding to Domain I of the NS5A phosphoprotein, a multifunctional viral component essential for:
Biochemical studies demonstrate velpatasvir disrupts NS5A dimerization dynamics and membrane association, with picomolar inhibitory activity (EC~50~ = 0.0005–0.0049 nM across genotypes). Unlike first-generation NS5A inhibitors, it maintains efficacy against common resistance-associated substitutions (RASs) including:
In vitro resistance profiling shows only 37% of single-RAS replicons exhibit >2.5-fold reduced susceptibility, underscoring its high genetic barrier to resistance compared to earlier NS5A inhibitors [7].
Evolution of NS5A Inhibitors
NS5A inhibitors constitute one of three DAA classes (with NS3/4A protease and NS5B polymerase inhibitors) essential for HCV eradication. Velpatasvir represents the second-generation refinement of this class, addressing critical limitations of predecessors:
Table 2: Comparison of Key NS5A Inhibitors
Agent | Genotypic Coverage | Resistance Barrier | Notable RAS Vulnerabilities |
---|---|---|---|
Daclatasvir | GT1-4 | Low-Moderate | M28A/V, Q30E/R, Y93H/N |
Ledipasvir | GT1,4,5,6 | Moderate | Q30E/R, Y93H/N |
Ombitasvir | GT1,4 | Moderate | Y93H, DAA-specific RAS combinations |
Velpatasvir | GT1-6 (Pan-genotypic) | High | Minimal impact from common RASs |
Pharmacodynamic Advantages
Structural analyses reveal velpatasvir’s expanded interaction network with NS5A Domain I residues (particularly Pro58 and Tyr93) explains its enhanced efficacy against daclatasvir-resistant variants. This binding mode prevents the conformational flexibility HCV requires for escape mutation development [7] [9].
Development Timeline
Pivotal Clinical Evidence
Phase 3 ASTRAL trials established velpatasvir-based therapy as a pan-genotypic solution:
Table 3: Efficacy Outcomes in ASTRAL Phase 3 Program
Population | SVR~12~ Rate | Trial (n) | Regulatory Impact |
---|---|---|---|
GT1–6 (no cirrhosis) | 98% | ASTRAL-1 (n=624) | First pan-genotypic DAA approval |
GT2 | 99% | ASTRAL-2 (n=266) | Superior to sofosbuvir/ribavirin |
GT3 | 95% | ASTRAL-3 (n=552) | Addressed prior GT3 treatment gaps |
Decompensated cirrhosis | 83–94% | ASTRAL-4 (n=267) | Expanded to advanced liver disease |
Retreatment Paradigm Advancement
The POLARIS-1 trial (2017) demonstrated velpatasvir’s critical role in salvage therapy:
This established velpatasvir as a foundational agent across HCV treatment continua – from naïve to highly treatment-experienced populations.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7